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The advent of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in 1980, a chiral

diphosphine ligand developed by Ryoji Noyori and his collaborators, marked a pivotal moment

in the field of asymmetric synthesis.[1] Its C2-symmetric, atropisomeric structure, arising from

restricted rotation about the C-C bond connecting the two naphthalene rings, provided an

unprecedented level of stereochemical control in a variety of metal-catalyzed reactions. This

technical guide delves into the seminal early applications of the (R)-enantiomer of BINAP,

showcasing its profound impact on the synthesis of enantiomerically enriched compounds. We

will explore the pioneering work in asymmetric hydrogenation, isomerization, and

intramolecular Heck reactions, presenting key quantitative data, detailed experimental

protocols, and visual representations of the underlying processes.

Asymmetric Hydrogenation: A Revolution in
Stereoselective Reductions
The catalytic asymmetric hydrogenation of unsaturated compounds using ruthenium-(R)-
BINAP complexes was one of the earliest and most impactful applications of this novel ligand.

This technology provided a highly efficient and practical method for the synthesis of chiral

alcohols and other reduced products with exceptional levels of enantiomeric excess (e.e.).
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Noyori and his group demonstrated the remarkable efficacy of Ru-(R)-BINAP catalysts for the

asymmetric hydrogenation of β-keto esters, a class of compounds readily available and

synthetically versatile.[2] This reaction provided a direct route to optically active β-hydroxy

esters, which are valuable chiral building blocks.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-(R)-BINAP Complexes

Substr
ate

Cataly
st

Solven
t

H₂
Pressu
re
(atm)

Temp
(°C)

Time
(h)

Yield
(%)

e.e.
(%)

Refere
nce

Methyl

acetoac

etate

RuCl₂[(

R)-

BINAP]

Methan

ol
100 20-30 12 >98 99 (R) [2]

Ethyl

acetoac

etate

RuCl₂[(

R)-

BINAP]

Ethanol 100 25 48 100 98 (R) [2]

Methyl

3-

oxopent

anoate

RuBr₂[(

R)-

BINAP]

Methan

ol
100 25 24 100 99 (R) [2]

Methyl

benzoyl

acetate

RuCl₂[(

R)-

BINAP]

Methan

ol/CH₂C

l₂

100 50 20 100 92 (R) [2]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate[3][4]

This procedure is adapted from the work of Noyori and his coworkers.

Catalyst Preparation: [(R)-BINAP]RuCl₂

A solution of [RuCl₂(cod)]n (cod = 1,5-cyclooctadiene) and a stoichiometric amount of (R)-
BINAP in toluene is heated at reflux under an argon atmosphere for 2 hours. The resulting
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solution is then concentrated, and the catalyst is precipitated by the addition of hexane. The

solid is collected by filtration, washed with hexane, and dried under vacuum.

Hydrogenation Procedure

A 100-mL glass autoclave is charged with a solution of methyl acetoacetate (1.16 g, 10

mmol) in anhydrous, degassed methanol (20 mL).

The RuCl₂[(R)-BINAP] catalyst (8.3 mg, 0.01 mmol, S/C = 1000) is added to the solution

under a stream of argon.

The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with

hydrogen to 100 atm.

The reaction mixture is stirred at 30°C for 12 hours.

After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

The residue is purified by distillation to afford methyl (R)-3-hydroxybutanoate.
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Caption: Catalytic cycle for the Ru-(R)-BINAP-catalyzed asymmetric hydrogenation of a

ketone.

Hydrogenation of Allylic Alcohols
The enantioselective hydrogenation of allylic alcohols using Ru-(R)-BINAP complexes provided

a powerful tool for the synthesis of chiral saturated alcohols, where the stereochemistry is set

at a carbon atom adjacent to the newly formed stereocenter. A notable early example is the

hydrogenation of geraniol to (R)-citronellol.

Table 2: Asymmetric Hydrogenation of Allylic Alcohols with Ru-(R)-BINAP Complexes

Substr
ate

Cataly
st

Solven
t

H₂
Pressu
re
(atm)

Temp
(°C)

Time
(h)

Yield
(%)

e.e.
(%)

Refere
nce

Geranio

l

Ru(OAc

)₂[(R)-

BINAP]

Methan

ol
30 20 12 97 96 (R) [5]

Nerol

Ru(OAc

)₂[(R)-

BINAP]

Methan

ol
30 20 12 95 98 (R) [5]

(E)-3-

Methyl-

2-

penten-

1-ol

Ru(OAc

)₂[(R)-

BINAP]

Methan

ol
100 25 24 98 95 (R) [5]

Experimental Protocol: Asymmetric Hydrogenation of Geraniol[5]

Catalyst Preparation: Ru(OAc)₂[(R)-BINAP]

A mixture of [RuCl₂(cod)]n and (R)-BINAP in toluene is heated, followed by treatment with

sodium acetate in tert-butanol to yield the diacetate complex.
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Hydrogenation Procedure

A solution of geraniol (1.54 g, 10 mmol) in degassed methanol (10 mL) is placed in a

stainless-steel autoclave.

The Ru(OAc)₂[(R)-BINAP] catalyst (8.5 mg, 0.01 mmol, S/C = 1000) is added under an

argon atmosphere.

The autoclave is purged with hydrogen and then pressurized to 30 atm.

The mixture is stirred at 20°C for 12 hours.

After releasing the pressure, the solvent is evaporated.

The product, (R)-citronellol, is isolated by column chromatography on silica gel.

Asymmetric Isomerization: The Takasago Process
for (-)-Menthol
A landmark industrial application of (R)-BINAP emerged in the early 1980s with the Takasago

International Corporation's process for the synthesis of (-)-menthol.[6][7] This process utilizes a

rhodium-(R)-BINAP catalyzed asymmetric isomerization of the prochiral allylic amine, N,N-

diethylgeranylamine, to the chiral enamine, (R)-N,N-diethyl-3,7-dimethyl-6-octen-1-amine, with

outstanding enantioselectivity.

Table 3: Asymmetric Isomerization of N,N-Diethylgeranylamine

Substra
te

Catalyst Solvent
Temp
(°C)

Time (h)
Convers
ion (%)

e.e. (%)
Referen
ce

N,N-

Diethylge

ranylami

ne

[Rh((R)-

BINAP)

(cod)]ClO

₄

THF 80 23 >99 96-99 (R) [6]

Experimental Protocol: Asymmetric Isomerization of N,N-Diethylgeranylamine (Conceptual)
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Detailed industrial protocols are proprietary, but a representative laboratory-scale procedure is

as follows:

In a nitrogen-purged flask, [Rh((R)-BINAP)(cod)]ClO₄ (S/C ratio typically > 10,000) is

dissolved in anhydrous THF.

N,N-diethylgeranylamine is added, and the mixture is heated to 80°C.

The reaction is monitored by GC until complete conversion is observed.

The resulting enamine is then hydrolyzed with aqueous acid to afford (R)-(+)-citronellal,

which is subsequently cyclized and hydrogenated to produce (-)-menthol.

Myrcene N,N-Diethylgeranylamine+ Et₂NH, Li cat. (R)-Citronellal Enamine

 Asymmetric
 Isomerization

(R)-(+)-Citronellal
 Hydrolysis

[Rh((R)-BINAP)]⁺

(-)-Isopulegol

 Ene Reaction
 (ZnBr₂) (-)-Menthol

 Hydrogenation
 (Ni, H₂)

Click to download full resolution via product page

Caption: Workflow for the Takasago synthesis of (-)-menthol.

Asymmetric Intramolecular Heck Reaction
In 1989, pioneering work by both the Shibasaki and Overman groups demonstrated the utility

of (R)-BINAP in palladium-catalyzed asymmetric intramolecular Heck reactions.[8] This

transformation enabled the enantioselective construction of cyclic structures containing

quaternary carbon stereocenters, a significant challenge in organic synthesis.

Shibasaki's Desymmetrization Approach
Shibasaki and coworkers reported the desymmetrization of a prochiral diene via an asymmetric

intramolecular Heck reaction to construct a cis-decalin ring system.

Table 4: Asymmetric Intramolecular Heck Reaction (Shibasaki)
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Substra
te

Catalyst
System

Solvent
Temp
(°C)

Time (h)
Yield
(%)

e.e. (%)
Referen
ce

(Z)-4-(2-

Iodophen

yl)-4-

methyl-

1,6-

heptadie

ne

Pd(OAc)₂

(10

mol%),

(R)-

BINAP

(12

mol%),

Ag₂CO₃

(2 equiv)

NMP 60 24 71 46 [9]

Overman's Quaternary Center Formation
Overman's group developed a method for the enantioselective synthesis of spirocyclic

compounds containing a quaternary carbon center through a similar strategy.

Table 5: Asymmetric Intramolecular Heck Reaction (Overman)

Substra
te

Catalyst
System

Solvent
Temp
(°C)

Time (h)
Yield
(%)

e.e. (%)
Referen
ce

2-(3-

Butenyl)-

2-(2-

(triflyloxy)

phenyl)cy

clopenta

none

Pd(OAc)₂

(10

mol%),

(R)-

BINAP

(12

mol%),

PPh₃ (20

mol%),

Proton

Sponge

(1.2

equiv)

Benzene 50 48 81 80 [10][11]
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Experimental Protocol: Asymmetric Intramolecular Heck Reaction (General)

To a solution of the aryl or vinyl triflate/halide substrate in an appropriate anhydrous solvent

(e.g., NMP, benzene) is added the palladium source (e.g., Pd(OAc)₂), (R)-BINAP, and a

base (e.g., Ag₂CO₃, Proton Sponge).

The reaction mixture is degassed and heated under an inert atmosphere until the starting

material is consumed (as monitored by TLC or GC).

The reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ether), and

filtered through a pad of celite.

The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and

concentrated in vacuo.

The crude product is purified by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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